molecular formula C28H23NS3 B11527290 2,4,6-Tris(benzylsulfanyl)benzonitrile

2,4,6-Tris(benzylsulfanyl)benzonitrile

Cat. No.: B11527290
M. Wt: 469.7 g/mol
InChI Key: WLMKQOLZEZOZEL-UHFFFAOYSA-N
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Description

2,4,6-Tris(benzylsulfanyl)benzonitrile is a benzonitrile derivative substituted at the 2-, 4-, and 6-positions with benzylsulfanyl (-S-CH₂-C₆H₅) groups. This substitution pattern confers unique electronic and steric properties. The benzylsulfanyl groups are moderately electron-donating due to the sulfur atom’s lone pairs, while the benzonitrile core provides a planar aromatic structure.

Properties

Molecular Formula

C28H23NS3

Molecular Weight

469.7 g/mol

IUPAC Name

2,4,6-tris(benzylsulfanyl)benzonitrile

InChI

InChI=1S/C28H23NS3/c29-18-26-27(31-20-23-12-6-2-7-13-23)16-25(30-19-22-10-4-1-5-11-22)17-28(26)32-21-24-14-8-3-9-15-24/h1-17H,19-21H2

InChI Key

WLMKQOLZEZOZEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=C(C(=C2)SCC3=CC=CC=C3)C#N)SCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(benzylsulfanyl)benzonitrile typically involves the nucleophilic substitution of a suitable precursor, such as 2,4,6-trichlorobenzonitrile, with benzyl mercaptan. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 2,4,6-Tris(benzylsulfanyl)benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(benzylsulfanyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Tris(benzylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(benzylsulfanyl)benzonitrile largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, it may interact with proteins or enzymes, potentially inhibiting their activity. The benzylsulfanyl groups can engage in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall behavior and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Electronic Effects

2,4,6-Tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile
  • Structure: Substituted with triazole-amino groups instead of benzylsulfanyl.
  • Properties :
    • Triazole groups enable hydrogen bonding and π-π stacking, enhancing interactions with biological targets (e.g., SARS-CoV-2 main protease inhibition) .
    • Higher polarity compared to benzylsulfanyl derivatives, improving aqueous solubility.
  • Applications : Primarily explored in antiviral drug design .
2,4,6-Trimethoxybenzonitrile
  • Structure : Methoxy (-OCH₃) substituents at 2,4,6-positions.
  • Properties: Methoxy groups are stronger electron-donors than benzylsulfanyl, increasing ring electron density. Reduced steric bulk compared to benzylsulfanyl derivatives, facilitating electrophilic substitution reactions.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .
4-(Methylsulfonyl)benzonitrile
  • Structure : Single methylsulfonyl (-SO₂-CH₃) group at the para position.
  • Properties :
    • Sulfonyl groups are strongly electron-withdrawing, contrasting with benzylsulfanyl’s electron-donating nature.
    • Enhances electrophilicity of the nitrile group, making it reactive toward nucleophiles.
  • Applications : Used in organic synthesis and as a precursor for sulfonamide drugs .

Steric and Positional Isomerism Effects

3-Fluoro-4-[(phenylsulfanyl)methyl]benzonitrile
  • Structure : Fluorine at position 3 and phenylsulfanyl-methyl group at position 4.
  • Properties :
    • Fluorine introduces electronegativity and steric hindrance, altering regioselectivity in reactions.
    • Positional isomerism reduces symmetry compared to 2,4,6-trisubstituted derivatives, affecting crystallization behavior .
2,4,6-Tris(trifluoromethyl)benzoic Acid
  • Structure : Trifluoromethyl (-CF₃) groups at 2,4,6-positions; carboxylic acid replaces nitrile.
  • Properties :
    • CF₃ groups are highly electron-withdrawing, increasing acidity (pKa ~1.5 vs. benzonitrile’s neutrality).
    • Steric bulk similar to benzylsulfanyl but with distinct electronic effects.
  • Applications : Catalyst in organic reactions and ligand design .
Carbazole-Substituted Benzonitriles (e.g., 3CzFBN)
  • Structure : 2,4,6-positions substituted with carbazole (N-containing heterocycle).
  • Properties :
    • Extended π-conjugation enables applications in optoelectronics (e.g., OLEDs).
    • Carbazole’s rigidity contrasts with benzylsulfanyl’s flexibility, affecting film morphology in devices .
Mercaptomethyl Benzonitrile Derivatives (e.g., 4a–4c)
  • Structure : Mercaptomethyl (-CH₂-SH) substituents.
  • Properties :
    • Thiol groups enable disulfide bond formation, useful in polymer chemistry.
    • Higher reactivity toward oxidation compared to benzylsulfanyl derivatives .

Comparative Data Table

Compound Name Substituents (Positions) Electronic Effect Key Applications Reference
2,4,6-Tris(benzylsulfanyl)benzonitrile Benzylsulfanyl (2,4,6) Electron-donating Organic synthesis
2,4,6-Tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile Triazole-amino (2,4,6) Mixed (H-bonding) Antiviral agents
2,4,6-Trimethoxybenzonitrile Methoxy (2,4,6) Electron-donating Pharmaceutical intermediates
4-(Methylsulfonyl)benzonitrile Methylsulfonyl (4) Electron-withdrawing Drug precursors
3CzFBN Carbazole (2,4,6) π-Conjugation Optoelectronics

Research Findings and Trends

  • Synthetic Flexibility : Benzylsulfanyl groups are introduced via nucleophilic substitution (e.g., using K₂CO₃/NaOMe in DMF) , whereas carbazole derivatives require palladium-catalyzed couplings .
  • Biological Activity : Triazole-substituted benzonitriles show higher bioactivity due to H-bonding, whereas benzylsulfanyl derivatives are understudied in this context .
  • Material Science : Carbazole derivatives excel in optoelectronics, while benzylsulfanyl analogs may find niche roles in conductive polymers due to sulfur’s redox activity .

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